(4-amino-2,3-dimethylphenyl)methanol
Description
(4-Amino-2,3-dimethylphenyl)methanol is an aromatic compound featuring a phenyl ring substituted with an amino group (–NH₂) at the para position, methyl groups (–CH₃) at the ortho (2nd) and meta (3rd) positions, and a hydroxymethyl (–CH₂OH) group. This structure confers unique physicochemical properties, including moderate polarity due to the –NH₂ and –CH₂OH groups, and steric hindrance from the methyl substituents. The compound is primarily utilized as an intermediate in pharmaceutical and materials synthesis, particularly in the development of conjugates for drug discovery .
Properties
CAS No. |
2624126-38-9 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (4-nitro-2,3-dimethylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs in ethanol as a solvent and under mild conditions .
Another method involves the nucleophilic substitution of a halogenated precursor, such as (4-chloro-2,3-dimethylphenyl)methanol, with ammonia or an amine. This reaction can be carried out in a polar solvent like dimethylformamide (DMF) and requires a base such as sodium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(4-amino-2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium carbonate or potassium carbonate.
Major Products Formed
Oxidation: Formation of (4-amino-2,3-dimethylphenyl)aldehyde or (4-amino-2,3-dimethylphenyl)carboxylic acid.
Reduction: Formation of (4-amino-2,3-dimethylphenyl)amine or (4-amino-2,3-dimethylphenyl)alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-amino-2,3-dimethylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-amino-2,3-dimethylphenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-amino-2,3-dimethylphenyl)methanol with compounds sharing structural motifs such as substituted phenyl rings, amino/hydroxyl groups, or methyl substituents. Key differences in substituent positions, functional groups, and applications are highlighted.
Structural and Functional Group Comparisons
Key Observations :
- Amino vs. Methoxy/Azo Groups: The amino group in this compound enhances its reactivity in forming conjugates (e.g., with antioxidants via imine bonds), unlike methoxy or azo substituents, which are more relevant to dyes or stable intermediates .
- Positional Effects: Moving the hydroxymethyl group from position 4 (target compound) to 6, as in (6-hydroxymethyl-2,3-dimethylphenyl)methanol, alters extraction efficiency in chromatographic studies due to differences in polarity and steric effects .
- Methyl Substituents : The 2,3-dimethyl configuration in all compared compounds contributes to steric hindrance, influencing reaction kinetics and molecular packing in crystalline forms .
Physicochemical Properties
Key Observations :
- The amino and hydroxymethyl groups in this compound increase its polarity compared to azobenzene derivatives, enhancing solubility in polar solvents like methanol .
- Steric effects from 2,3-dimethyl groups likely raise melting points across all compounds compared to non-methylated analogs.
Research Findings and Data Highlights
- Conjugate Synthesis: Boiling this compound derivatives with phenolic fragments in toluene-methanol yields imine-linked conjugates, which are reduced to stable amine-linked structures using NaBH₄ .
- Extraction Efficiency: (6-Hydroxymethyl-2,3-dimethylphenyl)methanol is detected in PA/CW-DVB fiber chromatograms, suggesting its polar groups enhance adsorption compared to non-hydroxylated analogs .
- Crystallographic Data: [2-(2,3-Dimethylanilino)phenyl]methanol exhibits a planar phenyl ring with intramolecular hydrogen bonding, a feature likely shared by the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
